2-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Alkylation: The benzodioxole is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Quinazolinone Formation: The key step involves the cyclization of an anthranilic acid derivative with an isocyanate to form the quinazolinone core.
Final Coupling: The final step involves coupling the benzodioxole moiety with the quinazolinone core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Halogenated quinazolinone derivatives.
Scientific Research Applications
2-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Another compound with the benzodioxole structure, used in various chemical studies.
Uniqueness
2-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its combination of the benzodioxole and quinazolinone structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H24N2O3 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-(2-methylphenyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H24N2O3/c1-17-7-3-6-10-21(17)27-24(28)19-8-4-5-9-20(19)26-25(27,2)14-13-18-11-12-22-23(15-18)30-16-29-22/h3-12,15,26H,13-14,16H2,1-2H3 |
InChI Key |
ACNDUGQOWQDDLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2(C)CCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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